molecular formula C19H26FN3O B3852334 N-(sec-butyl)-N-(2-fluorobenzyl)-3-methyl-1-propyl-1H-pyrazole-4-carboxamide

N-(sec-butyl)-N-(2-fluorobenzyl)-3-methyl-1-propyl-1H-pyrazole-4-carboxamide

Cat. No. B3852334
M. Wt: 331.4 g/mol
InChI Key: KTLQQDODINBWOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-N-(2-fluorobenzyl)-3-methyl-1-propyl-1H-pyrazole-4-carboxamide, also known as SR141716A, is a synthetic cannabinoid receptor antagonist that has been extensively studied in scientific research. It is a potent and selective antagonist of the CB1 receptor, which is primarily found in the central nervous system and is responsible for the psychoactive effects of cannabinoids such as THC.

Mechanism of Action

N-(sec-butyl)-N-(2-fluorobenzyl)-3-methyl-1-propyl-1H-pyrazole-4-carboxamide acts as a competitive antagonist of the CB1 receptor, blocking the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This leads to a reduction in the activity of the endocannabinoid system, which is involved in the regulation of appetite, pain, mood, and other physiological processes.
Biochemical and Physiological Effects
N-(sec-butyl)-N-(2-fluorobenzyl)-3-methyl-1-propyl-1H-pyrazole-4-carboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of food intake, the modulation of pain perception, and the reduction of drug-seeking behavior in addiction models. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(sec-butyl)-N-(2-fluorobenzyl)-3-methyl-1-propyl-1H-pyrazole-4-carboxamide is a potent and selective antagonist of the CB1 receptor, which makes it a valuable tool for investigating the role of the endocannabinoid system in various physiological processes. However, its use is limited by its relatively short half-life and the potential for off-target effects at high concentrations.

Future Directions

There are several potential future directions for research involving N-(sec-butyl)-N-(2-fluorobenzyl)-3-methyl-1-propyl-1H-pyrazole-4-carboxamide, including the development of more potent and selective antagonists of the CB1 receptor, the investigation of its potential therapeutic applications in the treatment of obesity and addiction, and the exploration of its neuroprotective effects in human clinical trials. Additionally, further research is needed to elucidate the precise mechanisms underlying its effects on pain perception and other physiological processes.

Scientific Research Applications

N-(sec-butyl)-N-(2-fluorobenzyl)-3-methyl-1-propyl-1H-pyrazole-4-carboxamide has been used extensively in scientific research to investigate the role of the endocannabinoid system in various physiological processes. It has been shown to have potential therapeutic applications in the treatment of obesity, addiction, and other conditions.

properties

IUPAC Name

N-butan-2-yl-N-[(2-fluorophenyl)methyl]-3-methyl-1-propylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26FN3O/c1-5-11-22-13-17(15(4)21-22)19(24)23(14(3)6-2)12-16-9-7-8-10-18(16)20/h7-10,13-14H,5-6,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLQQDODINBWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C)C(=O)N(CC2=CC=CC=C2F)C(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(sec-butyl)-N-(2-fluorobenzyl)-3-methyl-1-propyl-1H-pyrazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(sec-butyl)-N-(2-fluorobenzyl)-3-methyl-1-propyl-1H-pyrazole-4-carboxamide
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N-(sec-butyl)-N-(2-fluorobenzyl)-3-methyl-1-propyl-1H-pyrazole-4-carboxamide
Reactant of Route 6
N-(sec-butyl)-N-(2-fluorobenzyl)-3-methyl-1-propyl-1H-pyrazole-4-carboxamide

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